molecular formula C24H29N3O2S B2715243 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1206993-62-5

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2715243
CAS No.: 1206993-62-5
M. Wt: 423.58
InChI Key: UGYTWZAKMMTHRV-UHFFFAOYSA-N
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Description

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a 1,4-diazepane ring, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The cyclopropanecarbonyl moiety is a feature found in compounds investigated for modulating enzyme and receptor activity . The inclusion of a phenylthioether group may influence the compound's physicochemical properties and binding characteristics. Research compounds with similar structural features, such as diazepane and carbonyl groups, have been explored as antagonists for G protein-coupled receptors (GPCRs) like the Platelet Activating Factor Receptor (PAFR), which is implicated in inflammatory processes and ocular diseases . Other related structures have been studied as inhibitors of enzymes such as TREX1, a target in oncology and immunology research , and Poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy, particularly for BRCA-deficient cancers . This combination of features makes this compound a molecule of interest for further investigation in biochemical and pharmacological studies. Researchers can utilize this compound to probe novel signaling pathways or to serve as a structural template in the design of new therapeutic agents.

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c28-23(13-18-30-22-5-2-1-3-6-22)25-20-9-11-21(12-10-20)26-14-4-15-27(17-16-26)24(29)19-7-8-19/h1-3,5-6,9-12,19H,4,7-8,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYTWZAKMMTHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula for this compound is C24H29N3O2SC_{24}H_{29}N_{3}O_{2}S, with a molecular weight of approximately 423.58 g/mol. The compound features a cyclopropanecarbonyl group attached to a 1,4-diazepane structure, which is linked to a phenylthio and propanamide moiety. Below is a summary of its key molecular characteristics:

PropertyValue
Molecular FormulaC24H29N3O2S
Molecular Weight423.58 g/mol
IUPAC NameN-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide
LogP3.0621
Polar Surface Area60.963 Ų

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways and interact with various biological targets.

Anti-Cancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anti-cancer properties. For instance:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 2 μM for SW480) .
  • Mechanism : The compound may inhibit Wnt-dependent transcription pathways, which are crucial in many cancer types .

Neuroprotective Effects

The structural components suggest potential neuroprotective effects:

  • Mechanism Exploration : The diazepane ring may interact with neurotransmitter systems or neurotrophic factors, promoting neuronal survival and reducing apoptosis in neuronal models.

Case Studies

Several studies have explored the biological activity of compounds with similar structures:

  • Study on Analog Compounds : A study investigated the effects of cyclopropanecarbonyl derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and altered expression of proliferation markers such as Ki67 .
  • Neuroprotective Studies : Research on related diazepane derivatives indicated potential benefits in models of neurodegeneration, suggesting that modifications to the cyclopropanecarbonyl structure could enhance neuroprotective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Diazepane Cores

The compound shares a 1,4-diazepane scaffold with several synthesized derivatives reported in studies on dopamine D3 receptor ligands. Key structural variations among these analogs include substitutions on the diazepane ring and modifications to the aryl/thiophene-propanamide side chains. Below is a comparative analysis:

Key Differences and Implications

Substituent Effects: The cyclopropanecarbonyl group in the target compound introduces a strained cyclopropane ring, which may confer unique conformational rigidity compared to halogenated (e.g., 3,5-dichlorophenyl in 7x) or electron-deficient (e.g., 3-cyanophenyl in 7t) substituents. This rigidity could influence receptor binding pocket interactions .

Synthetic Accessibility: Derivatives with trifluoromethyl groups (e.g., 7u, 9b) were synthesized in higher yields (51–56%) compared to cyano-substituted analogs (39%), suggesting that electron-withdrawing groups may complicate reaction pathways . The target compound’s cyclopropanecarbonyl moiety likely requires specialized reagents (e.g., cyclopropanecarbonyl chloride), which may limit scalability compared to simpler aryl substitutions .

Spectroscopic Characterization :

  • 1H NMR profiles of analogs such as 7q (δ 7.62–1.78 ppm) and 7s (δ 7.64–1.86 ppm) reveal distinct aromatic and alkyl proton environments, reflecting substituent-dependent electronic effects . The target compound’s NMR spectrum would likely show unique shifts due to the cyclopropane ring’s anisotropic effects.

Functional Group Impact on Pharmacological Properties

  • Phenylthio-propanamide vs. Pentanamide Chains : The target compound’s phenylthio-propanamide side chain differs from the pentanamide chains in analogs like 7x or 9b. The sulfur atom in the thioether linkage may alter redox stability or hydrogen-bonding capacity compared to oxygen-containing analogs .
  • Thiophene vs.

Q & A

Q. Basic

  • 1H NMR : Key signals include broad singlets for diazepane protons (δ 3.16–3.33 ppm) and aromatic protons (δ 6.78–7.62 ppm) .
  • LC/MS : Confirm molecular weight using electrospray ionization (ESI+) with [M+H]+ peaks. For example, a compound with C24H29N3O3S would show [M+H]+ at m/z 448.2 .

Advanced : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the diazepane and phenylthio regions .

How can structure-activity relationship (SAR) studies be designed for dopamine receptor selectivity?

Q. Advanced

Analog Synthesis : Replace the cyclopropanecarbonyl group with electron-withdrawing (e.g., 3-cyanophenyl) or electron-donating (e.g., 2-methoxyphenyl) substituents to probe steric and electronic effects .

In Vitro Assays : Evaluate binding affinity (Ki) at D2/D3 receptors using radioligand displacement (e.g., [³H]spiperone for D2, [³H]PD-128907 for D3).

Data Analysis : Use Schild regression to compare selectivity ratios. For example, a compound with 10-fold higher D3 affinity than D2 suggests therapeutic potential for neuropsychiatric disorders .

Case Study : Substituting 3,5-dichlorophenyl for cyclopropanecarbonyl reduced D3 selectivity by 30% .

How should researchers resolve contradictions in biological activity data across structural analogs?

Q. Advanced

Validate Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 expressing human D3 receptors) and ligand concentrations.

Check Metabolic Stability : Use liver microsome assays to rule out rapid degradation (e.g., CYP3A4/5-mediated oxidation of the phenylthio group) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in D3 receptor homology models. Contradictions may arise from subtle conformational changes in the diazepane ring .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADME Prediction : Use SwissADME to estimate logP (target: 2.5–3.5 for CNS penetration), topological polar surface area (TPSA <70 Ų for blood-brain barrier permeability), and CYP450 interactions .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict oxidation sites (e.g., sulfur in phenylthio group) .

How can researchers troubleshoot low yields in the final coupling step?

Q. Basic

  • Activation : Use HATU or EDCI/HOBt for amide bond formation instead of DCC to minimize side reactions.
  • Solvent Choice : Replace dichloromethane with DMF to improve solubility of aromatic intermediates .

Advanced : Employ microwave-assisted synthesis (60°C, 150 W) to accelerate coupling reactions and improve yields by 15–20% .

What strategies validate target engagement in cellular models?

Q. Advanced

CRISPR Knockout : Generate D3 receptor-knockout cell lines to confirm on-target effects.

Biomarker Analysis : Measure cAMP levels (ELISA) or β-arrestin recruitment (BRET assay) post-treatment to quantify receptor activation .

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